Internal vs. Terminal Alkyne Regiochemistry Enables a Quantitative Thermal Moebius Cyclization Unique to 3-Hexyn-1-amine Derivatives
N-Methyl-3-hexyn-1-amine, a direct N-methylated derivative of hex-3-yn-1-amine, undergoes a quantitative thermal transformation to N-methyl-2-ethylidenepyrrolidine via a nominal <2s + 2a + 2s + 2s> Moebius process [1]. This pericyclic cyclization is enabled specifically by the internal alkyne geometry at the 3-position, which allows the acetylenic unit to serve as an antarafacial component in the concerted transition state. By contrast, the corresponding terminal alkyne amine, N-methyl-5-hexyn-1-amine, yields pyrroles via a fundamentally different pathway involving pyrroline intermediates and subsequent hydrogen elimination, producing only small amounts of product [1]. The quantitative conversion (∼100% yield) of the internal alkyne substrate contrasts sharply with the low-yielding terminal alkyne route, establishing a synthetic advantage for hex-3-yn-1-amine-derived substrates in pyrrolidine synthesis.
| Evidence Dimension | Thermal cyclization yield |
|---|---|
| Target Compound Data | N-Methyl-3-hexyn-1-amine: quantitative transformation (∼100% yield) to N-methyl-2-ethylidenepyrrolidine |
| Comparator Or Baseline | N-Methyl-5-hexyn-1-amine (terminal alkyne analog) and other propargylic amines: pyrroles formed in small amounts via competing retro-ene pathway |
| Quantified Difference | Near-quantitative yield vs. small amounts; fundamentally different reaction pathway (Moebius vs. pyrroline/pyrrole formation) |
| Conditions | Gas-phase or solution thermal cyclization, Journal of Organic Chemistry 1993, p. 5067–5075 |
Why This Matters
For procurement decisions in heterocycle synthesis, the internal alkyne of hex-3-yn-1-amine enables a high-yielding, atom-economical route to ethylidenepyrrolidines that is inaccessible with terminal alkyne amine competitors, eliminating low-yielding alternative pathways.
- [1] Viola, A.; Collins, J. J.; Filipp, N.; Locke, J. S. Acetylenes as Potential Antarafacial Components in Concerted Reactions. Formation of Pyrroles from Thermolyses of Propargylamines, of a Dihydrofuran from a Propargylic Ether, and of an Ethylidenepyrrolidine from a β-Amino Acetylene. J. Org. Chem. 1993, 58 (19), 5067–5075. View Source
